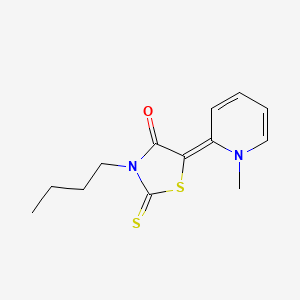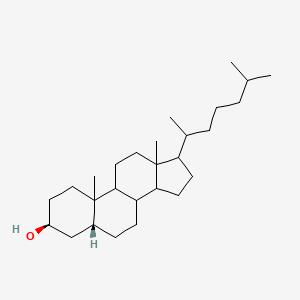
10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10beta,14beta-dihydroxytaxa-4(20),11-dien-5alpha-yl acetate is a taxane diterpenoid that is taxa-4(20),11-diene in which the 5alpha hydrogen has been replaced by an acetoxy group and the 10beta and 14beta hydrogens by hydroxy groups.
Aplicaciones Científicas De Investigación
Taxane Derivatives and Biosynthesis
Taxane derivatives, including 10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate, have been identified in various species of the Taxus genus. For instance, new taxane derivatives were discovered in Taxus baccata yew grown in Israel, highlighting the diversity and potential of taxane compounds in medical research (Shi et al., 2004). Moreover, research on Taxus cell cultures has shown that early precursors like 5alpha-hydroxytaxadiene and its acetate esters can influence the formation of various hydroxy taxoids, which are crucial for understanding the biosynthetic pathways of taxane compounds (Ketchum et al., 2007).
Structural Analysis and Biotransformation
In-depth structural analysis of taxane-type diterpenes from the bark of Taxus yunnanensis has revealed complex compounds, contributing to our understanding of the structural diversity and potential biological activities of taxanes (Nguyen et al., 2003). Similarly, studies on substrate specificity for hydroxylation of polyoxygenated 4(20),11-taxadienes have indicated the potential for biotransformation in taxane biosynthesis, providing insights into enzymatic processes and metabolic pathways relevant to taxanes (Dai et al., 2003).
Novel Taxoid Derivatives and Cytotoxicity
The discovery of new taxoid derivatives from Taxus mairei and their potential cytotoxic properties against cancer cell lines demonstrates the ongoing research into the therapeutic applications of taxane compounds (Shen et al., 2004). Additionally, the identification of taxane diterpenoids from Taxus yunnanensis and Taxus cuspidata further expands the knowledge of taxane diversity and their potential pharmacological uses (Shi et al., 2000).
Taxane Metabolism and Hydroxylation
Research on Taxus cell cultures has revealed insights into taxoid metabolism, particularly the role of cytochrome P450 in the hydroxylation of taxoids. This understanding is crucial for manipulating metabolic pathways to potentially enhance the production of therapeutic compounds like Taxol (Jennewein et al., 2003).
Biotransformation Studies
The biotransformation of taxadiene by cell suspension cultures of Catharanthus roseus has provided valuable information about the enzymatic conversion of taxane precursors, opening avenues for the biosynthesis of novel taxoids (Dai et al., 2002).
Propiedades
Fórmula molecular |
C22H34O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
[(1S,3S,5S,8S,10S,14S)-10,14-dihydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C22H34O4/c1-12-9-17(24)16-10-15-13(2)19(26-14(3)23)7-8-22(15,6)11-18(25)20(12)21(16,4)5/h15-19,24-25H,2,7-11H2,1,3-6H3/t15-,16-,17+,18+,19+,22+/m1/s1 |
Clave InChI |
KHXOPJUQEGBFTQ-WDHPPJNLSA-N |
SMILES isomérico |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)[C@H](C1)O)OC(=O)C)C)O |
SMILES canónico |
CC1=C2C(CC3(CCC(C(=C)C3CC(C2(C)C)C(C1)O)OC(=O)C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



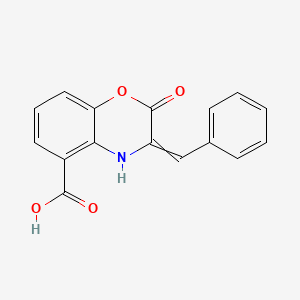



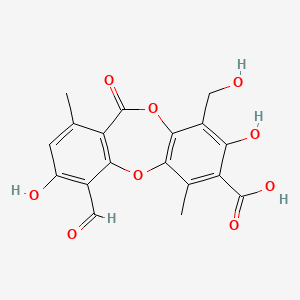
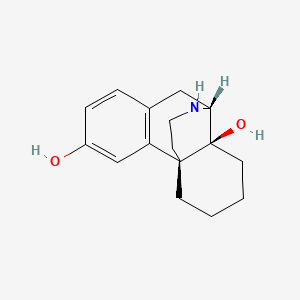
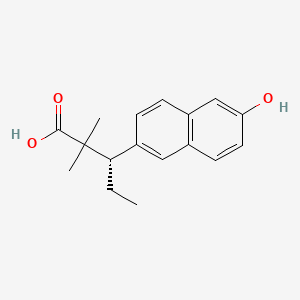
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)



